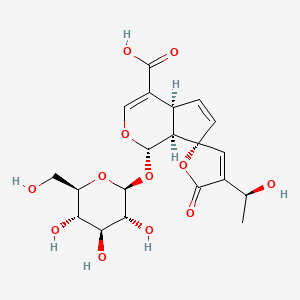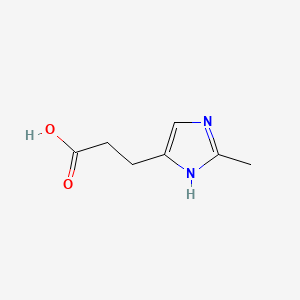![molecular formula C6H13ClN2 B599622 Octahydropyrrolo[3,4-c]pyrrole dihydrochloride CAS No. 165894-01-9](/img/structure/B599622.png)
Octahydropyrrolo[3,4-c]pyrrole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydropyrrolo[3,4-c]pyrrole dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2 . It is also known as 3,7-Diazabicyclo[3.3.0]Octane dihydrochloride . The compound is used for research purposes .
Synthesis Analysis
The synthesis of octahydropyrrolo[3,4-c]pyrroles has been achieved by thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles . The reaction was monitored by TLC . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular weight of this compound is 185.09 . The InChI Key is SVFZGQRGZRGSBI-UHFFFAOYSA-N . The compound has a density of 1.0±0.1 g/cm3, a boiling point of 193.8±8.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C .Physical and Chemical Properties Analysis
This compound has a molar refractivity of 32.4±0.3 cm3, a polar surface area of 24 Å2, and a polarizability of 12.9±0.5 10-24 cm3 . It has a surface tension of 32.5±3.0 dyne/cm and a molar volume of 115.0±3.0 cm3 .Scientific Research Applications
Synthesis of Octahydropyrrolo[1,2-a]pyrazines : This compound is a structural fragment in several drugs. A study explored a new route to synthesize octahydropyrrolo[1,2-a]pyrazine, starting from easily accessible 3,4-dihydropyrrolo[1,2-a]pyrazines (Likhosherstov, Peresada, & Skoldinov, 1993).
Development of Selective Orexin-2 Antagonists : Novel octahydropyrrolo[3,4-c]pyrroles have been developed as potent and selective orexin-2 antagonists, showing potential in the treatment of primary insomnia. These compounds were evaluated in rats and led to a clinical candidate for human trials (Letavic et al., 2015).
Use as Neutral Anion Receptors : This compound has been used in the synthesis of entities that act as neutral anion receptors. These receptors bind anions such as fluoride, chloride, or dihydrogen phosphate with enhanced affinity compared to their non-fluorinated congeners (Anzenbacher et al., 2000).
Synthesis and Biological Activity of Pt(II) and Ni(II) Complexes : Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives were synthesized and shown to exhibit antibacterial and antimycobacterial activities (Gemili et al., 2017).
Construction of Nicotinic Acetylcholine Receptor Ligands : This compound has been used to prepare ligands exhibiting high affinity to nicotinic acetylcholine receptors. Simple substitution patterns were identified that allow for the construction of ligands selective for nAChR subtypes (Bunnelle et al., 2009).
Development of Antagonists for Histamine H4 Receptors : Octahydropyrrolo[3,4-c]pyrrole-based compounds have been identified as selective histamine hH4 receptor antagonists, with potential applications in various medical conditions (Lane et al., 2012).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Octahydropyrrolo[3,4-c]pyrrole dihydrochloride has been found to exhibit high affinity to alpha4beta2 and/or alpha7 nicotinic acetylcholine receptors (nAChRs) . This suggests that it may interact with these receptors and potentially other biomolecules in biochemical reactions .
Cellular Effects
The compound’s interaction with nAChRs suggests that this compound could influence various types of cells and cellular processes .
Molecular Mechanism
Its high affinity for nAChRs suggests potential binding interactions with these receptors .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Octahydropyrrolo[3,4-c]pyrrole dihydrochloride involves a series of reactions starting with the condensation of ethyl acetoacetate and 2,5-dimethoxytetrahydrofuran, followed by a series of cyclization and reduction reactions to yield the final product.", "Starting Materials": [ "Ethyl acetoacetate", "2,5-dimethoxytetrahydrofuran", "Sodium ethoxide", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid" ], "Reaction": [ "Condensation of ethyl acetoacetate and 2,5-dimethoxytetrahydrofuran using sodium ethoxide as a catalyst", "Cyclization of the resulting product using hydrogen gas and palladium on carbon as a catalyst", "Reduction of the cyclized product using hydrogen gas and palladium on carbon as a catalyst", "Treatment of the reduced product with hydrochloric acid to yield Octahydropyrrolo[3,4-c]pyrrole dihydrochloride" ] } | |
CAS No. |
165894-01-9 |
Molecular Formula |
C6H13ClN2 |
Molecular Weight |
148.63 g/mol |
IUPAC Name |
1,2,3,3a,4,5,6,6a-octahydropyrrolo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-5-2-8-4-6(5)3-7-1;/h5-8H,1-4H2;1H |
InChI Key |
XQLMRPIKWMSYCJ-UHFFFAOYSA-N |
SMILES |
C1C2CNCC2CN1.Cl.Cl |
Canonical SMILES |
C1C2CNCC2CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-](/img/no-structure.png)






